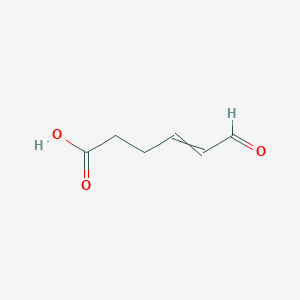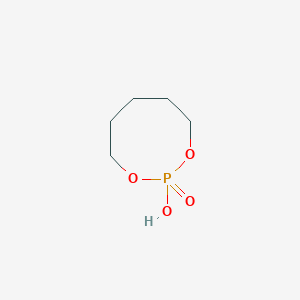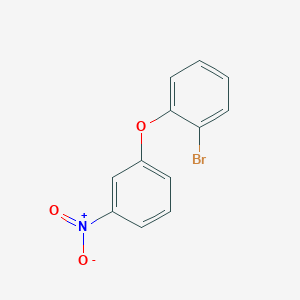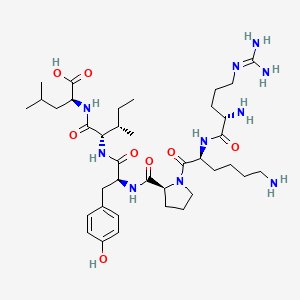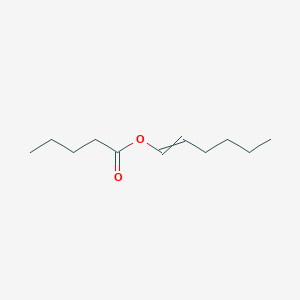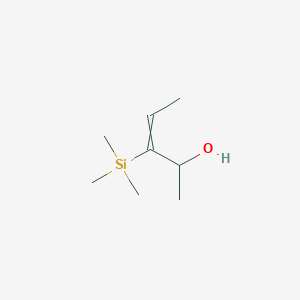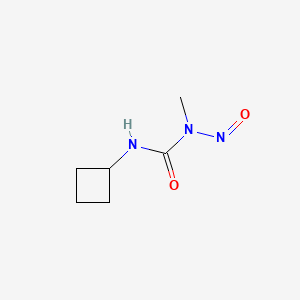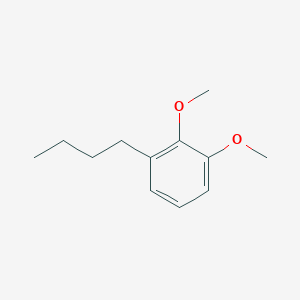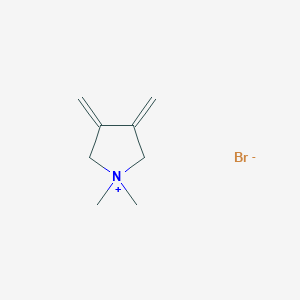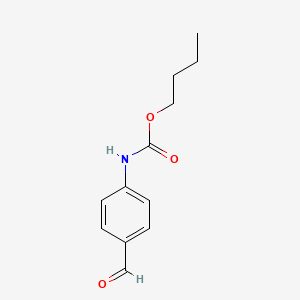
Butyl (4-formylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl (4-formylphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. The compound features a butyl group attached to a carbamate moiety, which is further connected to a 4-formylphenyl group. This structure imparts unique chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyl (4-formylphenyl)carbamate can be synthesized through various methods. One common approach involves the reaction of 4-formylphenyl isocyanate with butanol under mild conditions. The reaction typically proceeds at room temperature and yields the desired carbamate product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of more efficient and scalable methods. For example, a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) can be employed. This method offers mild reaction conditions and short reaction times, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl (4-formylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The carbamate moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: 4-carboxyphenyl butyl carbamate.
Reduction: 4-hydroxymethylphenyl butyl carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Butyl (4-formylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug design and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of butyl (4-formylphenyl)carbamate involves its interaction with nucleophiles and electrophiles. The carbamate moiety can act as a nucleophile, attacking electrophilic centers in other molecules. Additionally, the formyl group can participate in various redox reactions, altering the compound’s reactivity and properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl N-(4-formylbenzyl)carbamate: Similar structure but with a tert-butyl group instead of a butyl group.
Carbamic acid tert-butyl ester: A simpler carbamate with a tert-butyl group and no aromatic ring.
Uniqueness
Butyl (4-formylphenyl)carbamate is unique due to its combination of a butyl group, a carbamate moiety, and a 4-formylphenyl group. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.
Propriétés
Numéro CAS |
81263-46-9 |
|---|---|
Formule moléculaire |
C12H15NO3 |
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
butyl N-(4-formylphenyl)carbamate |
InChI |
InChI=1S/C12H15NO3/c1-2-3-8-16-12(15)13-11-6-4-10(9-14)5-7-11/h4-7,9H,2-3,8H2,1H3,(H,13,15) |
Clé InChI |
XEQSSVASDFEDAB-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)NC1=CC=C(C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


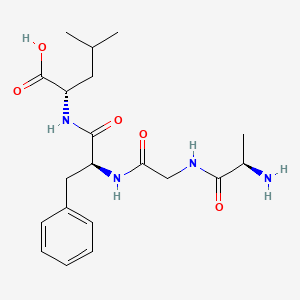
![1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene](/img/structure/B14418038.png)
![3-[(Ethoxymethoxy)methyl]heptane](/img/structure/B14418041.png)
